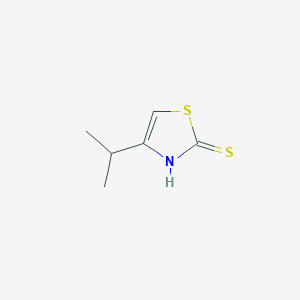

2(3H)-Thiazolethione, 4-(1-methylethyl)-

Description

The Significance of Heterocyclic Thiazolethiones in Contemporary Chemical Research

Heterocyclic compounds containing a thiazole (B1198619) ring are a cornerstone of modern chemical and pharmaceutical research. The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold found in numerous biologically active molecules and FDA-approved drugs. nih.gov Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antifungal, and antiviral properties. researchgate.netbiointerfaceresearch.comnanobioletters.com The aromatic nature of the thiazole ring allows for various chemical modifications, making it a versatile building block for medicinal chemists in the quest for novel therapeutic agents. mdpi.com

Within this important class, thiazolethiones, and specifically 2(3H)-thiazolethiones, represent a significant subclass. These compounds are characterized by a thiazole ring with a thione (C=S) group at the second position. The presence of the thione group imparts unique chemical reactivity and biological properties. Researchers have explored 1,3-thiazole-2(3H)-thiones in diverse fields such as agrochemistry, where they have been investigated as potential fungicides, herbicides, and insecticides, and even in materials science for applications in photography. nih.gov Their ability to act as versatile synthetic intermediates further enhances their importance, serving as precursors for a wide range of more complex heterocyclic systems. researchgate.net The ongoing investigation into thiazolethiones is driven by the need to develop new molecules with improved potency, lower toxicity, and better pharmacokinetic profiles to combat challenges like drug resistance. mdpi.com

Contextualizing 2(3H)-Thiazolethione, 4-(1-methylethyl)- within the Thiazolethione Class of Compounds

2(3H)-Thiazolethione, 4-(1-methylethyl)-, also known by its synonym 4-isopropyl-1,3-thiazole-2-thione, is a specific member of the thiazolethione family. Its structure is defined by the core 2(3H)-thiazolethione ring system, substituted at the 4-position with an isopropyl group (a one-carbon atom attached to two methyl groups). This isopropyl substituent is a lipophilic group that can influence the molecule's interaction with biological targets.

The primary role of 2(3H)-Thiazolethione, 4-(1-methylethyl)- in the scientific literature is often as a key intermediate or a structural motif in the synthesis of more complex, biologically active molecules. For instance, its derivatives have been central to the development of novel antimicrobial and antitubercular agents. nih.govnih.gov The synthesis of such derivatives often involves modification at the nitrogen or the exocyclic sulfur of the thiazolethione ring, or by using the entire molecule as a scaffold.

A closely related and extensively studied compound is (S)-4-Isopropylthiazolidine-2-thione, the saturated analogue of 4-isopropyl-2(3H)-thiazolethione. This chiral molecule is widely employed as a chiral auxiliary, a tool used in asymmetric synthesis to control the stereochemical outcome of a reaction. researchgate.netsigmaaldrich.com While distinct from the unsaturated target compound of this article, the research into its chiral counterpart highlights the significance of the 4-isopropylthiazole (B170079) framework in synthetic organic chemistry. The conversion of thiazolidine-2-thiones to thiazole-2(3H)-thiones can be achieved through specific reaction conditions, demonstrating the synthetic relationship between these structures. researchgate.net

Overview of Key Research Areas and Academic Contributions

Research involving the 4-isopropyl-2(3H)-thiazolethione scaffold is multifaceted, spanning synthetic methodology, medicinal chemistry, and materials science. Key research areas and contributions are summarized below.

Synthetic Chemistry: A primary focus of research has been the development of efficient synthetic routes to thiazole-2-thione derivatives. Multi-component reactions are a modern approach, allowing for the construction of these complex rings in a single step from simple precursors like chalcones, nitrobenzene, and carbon disulfide. researchgate.net Other methods involve the cyclization of α-haloketones with dithiocarbamates. nih.gov Furthermore, the thiazole-2-thione core itself is utilized as a building block in more advanced reactions, such as [4+2]-cycloadditions, to generate novel polycyclic phosphinine structures, demonstrating its utility in organophosphorus chemistry. rsc.org

Antimicrobial and Antitubercular Drug Discovery: A significant body of academic work has centered on using the 4-isopropylthiazole moiety as a scaffold for new anti-infective agents. Researchers have synthesized series of derivatives, such as 4-isopropylthiazole-2-carbohydrazides, and subsequently converted them into clubbed oxadiazole and triazole systems. nih.gov These studies systematically evaluate how different substituents on the core structure affect biological activity.

For example, a study focused on synthesizing hydrazide analogs of 4-isopropylthiazole and derived triazole and oxadiazole ring systems to test their efficacy against various bacterial, fungal, and tuberculosis strains. The findings indicated that certain derivatives possessed significant antitubercular activity. nih.gov Another study synthesized a range of clubbed isopropylthiazole derivatives, including triazolothiadiazines and triazolothiadiazoles, which showed moderate to significant antimicrobial and antitubercular properties. nih.gov

Interactive Data Table: Biological Activities of Isopropylthiazole Derivatives

| Derivative Class | Target Organism/Assay | Key Finding | Reference |

| Arylideneamino triazolethiones derived from 4-isopropylthiazole | Mycobacterium tuberculosis H(37)Rv | Two compounds exhibited good antitubercular activity with MIC values of 4 and 8 µg/mL. | nih.gov |

| Substituted 4-isopropylthiazole-2-carbohydrazides | Mycobacterium tuberculosis H(37)Rv | Several derivatives showed greater antitubercular efficacy than the parent carbohydrazide. | nih.gov |

| Clubbed Isopropylthiazole Derivatives | General Antibacterial/Antifungal | All tested compounds exhibited moderate to significant activity. | nih.gov |

These focused research efforts underscore the academic interest in the 4-isopropylthiazole scaffold as a template for discovering new therapeutic leads. The contributions lie not only in the synthesis of new chemical entities but also in the systematic evaluation of their structure-activity relationships to guide future drug design.

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yl-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS2/c1-4(2)5-3-9-6(8)7-5/h3-4H,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACKYMNXXFPCRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=S)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501284824 | |

| Record name | 4-(1-Methylethyl)-2(3H)-thiazolethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33120-79-5 | |

| Record name | 4-(1-Methylethyl)-2(3H)-thiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33120-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Methylethyl)-2(3H)-thiazolethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3h Thiazolethione, 4 1 Methylethyl and Its Functionalized Derivatives

Historical Evolution of Thiazolethione Synthesis

The historical foundation for the synthesis of the thiazole (B1198619) ring system was laid in 1887 by Arthur Hantzsch. synarchive.com The Hantzsch thiazole synthesis is a versatile and enduring method that traditionally involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comnih.gov This fundamental approach has been adapted over time to produce a wide array of thiazole derivatives.

For the specific synthesis of 2(3H)-thiazolethiones, the Hantzsch methodology is modified to use reagents that can provide the thione sulfur atom. A classical route involves the reaction of an α-haloketone with a dithiocarbamate (B8719985) salt or thiourea. In the case of 2(3H)-Thiazolethione, 4-(1-methylethyl)-, the key starting material would be 1-chloro-3-methyl-2-butanone, which contains the required isopropyl precursor. The reaction proceeds via initial S-alkylation of the thioamide-like component by the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the final aromatic thiazolethione ring. researchgate.net The robustness and simplicity of the Hantzsch synthesis have cemented its place as a cornerstone in heterocyclic chemistry.

Modern Approaches for the Construction of the 2(3H)-Thiazolethione Core

Modern synthetic chemistry has expanded upon classical methods, offering improved yields, milder reaction conditions, and greater substrate scope through multicomponent and catalyzed reactions.

Regioselective Cyclization Strategies

Regioselectivity is crucial in the synthesis of substituted heterocycles, ensuring the correct placement of functional groups on the ring. For 4-(1-methylethyl)-2(3H)-thiazolethione, modern strategies focus on the unambiguous construction of the 4-substituted pattern.

From Carbon Disulfide (CS₂): A powerful one-pot method involves the reaction of an amine, carbon disulfide, and an α-haloketone. For the target molecule, this would involve reacting an amine with CS₂ to form a dithiocarbamate intermediate in situ. This intermediate then reacts with 1-chloro-3-methyl-2-butanone to afford the thiazolethione. A copper-catalyzed cascade synthesis from N-(2-bromoallyl)amines and carbon disulfide has also been developed, which can yield thiazole-2(3H)-thiones directly at elevated temperatures. researchgate.net

From Isothiocyanates: Isothiocyanates are versatile building blocks for thiazole synthesis. For instance, copper-catalyzed coupling of oxime acetates with isothiocyanates can produce 2-aminothiazoles. organic-chemistry.org While this yields a 2-amino derivative rather than a thione, 2-aminothiazoles can serve as precursors for further modifications. Another modern approach is a base-catalyzed three-component reaction between chalcones, isothiocyanates, and elemental sulfur, which directly provides thiazole-2-thiones. researchgate.net

The table below summarizes some modern regioselective approaches.

| Method | Key Reagents | Target Moiety | Reference |

| Hantzsch-type (Multicomponent) | 1-Halo-3-methyl-2-butanone, Amine, CS₂ | Thiazolethione | researchgate.net |

| Copper-Catalyzed Coupling | Oxime acetate, Isothiocyanate | 2-Aminothiazole | organic-chemistry.org |

| Three-Component Reaction | Chalcone, Isothiocyanate, Elemental Sulfur | Thiazolethione | researchgate.net |

Stereocontrolled Synthesis of Chiral Thiazolethione Scaffolds

While 2(3H)-Thiazolethione, 4-(1-methylethyl)- is itself an achiral molecule, the principles of stereocontrolled synthesis are critical for preparing chiral derivatives, which are often sought in drug discovery. Stereocontrol can be achieved by incorporating chirality into the starting materials or by using chiral catalysts.

One established strategy involves the use of chiral auxiliaries. For example, the synthesis of (S)-4-Isopropyl-N-propanoyl-1,3-thiazolidine-2-thione demonstrates how a chiral building block derived from an amino acid can direct the stereochemical outcome of subsequent reactions. researchgate.net Although this example yields a related thiazolidine-2-thione, the principle is directly applicable. A chiral amine could be used in the multicomponent synthesis with carbon disulfide and an α-haloketone to generate a chiral N-substituted thiazolethione.

Furthermore, asymmetric catalysis offers a powerful tool for creating chiral molecules. While specific examples for the asymmetric synthesis of the 4-isopropyl-2(3H)-thiazolethione core are not prominent, methodologies developed for other heterocycles, such as iterative asymmetric allylation reactions used in the synthesis of complex natural products containing oxazole (B20620) and thiazole rings, highlight the potential for such approaches. nih.gov These advanced methods rely on chiral catalysts to control the formation of stereocenters with high enantioselectivity.

Functionalization and Derivatization Techniques of 2(3H)-Thiazolethione, 4-(1-methylethyl)-

The reactivity of the 2(3H)-thiazolethione core allows for various post-synthesis modifications. The molecule exists in tautomeric equilibrium between the thione form (amide-like) and the thiol form (aromatic mercaptan), which dictates its alkylation behavior.

N-Alkylation and O-Alkylation Protocols

Alkylation can occur regioselectively at either the nitrogen or the sulfur atom, depending on the reaction conditions and the nature of the electrophile.

N-Alkylation: The introduction of a substituent on the ring nitrogen atom is a common functionalization strategy. This is typically achieved by treating the thiazolethione with an alkyl halide in the presence of a base. The base deprotonates the N-H group, generating a nucleophilic anion that attacks the alkyl halide. This leads to the formation of N-substituted 3-alkyl-4-(1-methylethyl)-2(3H)-thiazolethiones. researchgate.net The reaction to form thiazolium salts from thiazoles and alkyl halides is also a well-established N-alkylation procedure. researchgate.netresearchgate.net

S-Alkylation (O-Alkylation of Thiol Tautomer): Alkylation of the thiol tautomer occurs at the exocyclic sulfur atom, yielding 2-(alkylthio)-4-(1-methylethyl)thiazole derivatives. This reaction is often favored under neutral or mildly acidic conditions, or by using "soft" electrophiles that preferentially react with the "soft" sulfur atom according to Pearson's HSAB (Hard and Soft Acids and Bases) theory. The resulting thioethers are valuable intermediates for further transformations, such as in the modified Julia olefination. wikipedia.org

It is important to note that the term "N-alkoxythiazolethiones" implies an N-O-Alkyl linkage, which is not formed through standard alkylation of a thiazolethione. The synthesis of such compounds would require a different pathway, for example, starting from an N-hydroxy precursor. Standard alkylation protocols lead to either N-alkylation or S-alkylation.

| Alkylation Type | Site of Reaction | Typical Reagents | Product Class |

| N-Alkylation | Nitrogen | Alkyl Halide, Base (e.g., K₂CO₃) | 3-Alkyl-2(3H)-thiazolethione |

| S-Alkylation | Exocyclic Sulfur | Alkyl Halide | 2-(Alkylthio)thiazole |

Introduction of Diverse Substituents at the Thiazolethione Ring

Introducing new substituents directly onto the pre-formed thiazolethione ring can be challenging. A more common approach is to construct the ring using precursors that already contain the desired functionality.

The primary point for diversification after the ring is formed is the nitrogen atom, as described under N-alkylation. Substituents can also be introduced at the C5 position. However, electrophilic aromatic substitution on the thiazole ring is generally difficult due to its electron-deficient nature. More advanced methods, such as metal-catalyzed cross-coupling reactions, might be employed if a handle (e.g., a halogen atom) is present at the C5 position.

Chemical Reactivity and Mechanistic Investigations of 2 3h Thiazolethione, 4 1 Methylethyl Derivatives

Generation and Reactivity of Reactive Intermediates

The utility of 2(3H)-Thiazolethione, 4-(1-methylethyl)- derivatives in synthetic chemistry is largely predicated on their ability to serve as precursors to highly reactive radical intermediates. The generation of these species is typically initiated by the cleavage of a weak heteroatom-heteroatom bond, leading to a cascade of radical reactions.

Homolytic N-O Bond Scission in N-Alkoxythiazolethiones

N-Alkoxythiazolethiones, including those with a 4-(1-methylethyl) substituent, are effective precursors for the generation of alkoxyl radicals. The key step in the formation of these radicals is the homolytic cleavage of the relatively weak N-O bond. This scission can be induced by thermal or photochemical means. Theoretical studies have been conducted to understand the electronic absorption spectra of N-alkoxy derivatives of thiazole-2(3H)-thiones to facilitate the rational design of new photochemically active oxyl radical precursors.

The substitution pattern on the thiazolethione ring can influence the efficiency of N-O bond homolysis. For instance, N-alkoxy-4,5-dimethylthiazole-2(3H)-thiones and their 5-aryl derivatives have been shown to generate methoxyl and isopropoxyl radicals under photochemical and microwave-induced conditions researchgate.net. While specific studies on the 4-(1-methylethyl) derivative are not extensively documented, it is anticipated that this derivative would exhibit similar behavior, serving as a reliable source of the corresponding alkoxyl radical upon activation.

Characterization and Fate of Alkoxyl Radicals and Other Radical Species

Once generated, the primary reactive species is the alkoxyl radical. These highly energetic intermediates can be characterized by various techniques, including electron paramagnetic resonance (EPR) spectroscopy, often through spin trapping with agents like dimethylpyrrolidine N-oxide researchgate.net. The subsequent fate of the alkoxyl radical is dictated by its structure and the reaction conditions, leading to a variety of synthetically useful transformations.

The alkoxyl radical can participate in several competing reaction pathways, including intramolecular and intermolecular hydrogen atom abstraction, addition to unsaturated systems, and fragmentation reactions. The presence of the 4-(1-methylethyl) group on the original thiazolethione scaffold does not directly participate in the initial radical generation but can influence the steric environment of subsequent reactions involving the generated alkoxyl radical. The other key radical species is the thiazolethione-derived radical, which is relatively stable and typically acts as a chain-carrying species in radical chain reactions.

Intramolecular and Intermolecular Reactions Involving Thiazolethione-Derived Radicals

The synthetic utility of 2(3H)-Thiazolethione, 4-(1-methylethyl)- as a radical precursor is demonstrated by the diverse array of intramolecular and intermolecular reactions that the generated alkoxyl radicals can undergo. These reactions often proceed with a high degree of chemo- and stereoselectivity, enabling the construction of complex cyclic and acyclic molecules.

Stereoselective Radical Cyclizations (e.g., 5-exo-trig, 6-exo-trig)

One of the most powerful applications of alkoxyl radicals is in intramolecular cyclization reactions. Alkoxyl radicals bearing an appropriately positioned alkene moiety can undergo endo- or exo-cyclization. In general, 5-exo-trig and 6-exo-trig cyclizations are kinetically favored according to Baldwin's rules.

A combined computational (density functional theory) and experimental study on the 5-exo-trig cyclizations of methyl and tert-butyl-substituted 4-penten-1-oxyl radicals has provided significant insights into the factors governing diastereoselectivity rsc.org. The study revealed that 2,3-trans-, 2,4-cis-, and 2,5-trans-diastereoselection is influenced by the position and size of the alkyl substituent rsc.org. The favored cyclization pathway proceeds through a transition state that minimizes synclinal and synperiplanar interactions rsc.org. While this study did not specifically include an isopropyl substituent, the principles can be extended. An isopropyl group at a stereocenter on the alkene chain would be expected to exert significant steric control on the transitioning geometry, leading to high diastereoselectivity in the resulting cyclic ether product.

| Substituent Position | Substituent | Observed Diastereoselectivity |

| 2 | Methyl | Moderate 2,3-trans selectivity |

| 3 | Methyl | High 2,3-trans selectivity |

| 2 | tert-Butyl | High 2,3-trans selectivity |

| 3 | tert-Butyl | Very high 2,3-trans selectivity |

This table is based on data for methyl and tert-butyl substituted 4-penten-1-oxyl radicals and is intended to illustrate the general trends in diastereoselectivity.

β-Fragmentation Reactions

Alkoxyl radicals can also undergo β-fragmentation, a process that involves the cleavage of a carbon-carbon bond β to the oxygen atom, resulting in the formation of a carbonyl compound and a new carbon-centered radical researchgate.netnih.gov. The fragmentation of primary alkoxyl radicals is generally a less favored process compared to hydrogen abstraction or cyclization researchgate.net. However, for alkoxyl radicals where the resulting carbon-centered radical is stabilized (e.g., tertiary, allylic, or benzylic), β-fragmentation can become a competitive or even the dominant pathway.

Hydrogen Atom Transfer Processes

Intramolecular hydrogen atom transfer (HAT) is a common reaction pathway for alkoxyl radicals, particularly 1,5-HAT, which proceeds through a six-membered ring transition state nih.gov. This process results in the formation of a carbon-centered radical at the δ-position and a hydroxyl group. The facility of 1,5-HAT makes it a powerful tool for the remote functionalization of C-H bonds.

The rate of intramolecular HAT is influenced by the strength of the C-H bond being cleaved and the conformation of the molecule. While 1,5-HAT is generally favored, other HAT processes such as 1,2-, 1,4-, and 1,6-HAT can also occur, though they are typically less common nih.govsemanticscholar.org. For an alkoxyl radical generated from a 2(3H)-Thiazolethione, 4-(1-methylethyl)- precursor, the presence of various C-H bonds in the alkoxy chain would allow for potential intramolecular HAT, with the regioselectivity being governed by the relative stability of the resulting carbon-centered radical and the accessibility of the C-H bond.

| Reaction Type | Description | Key Influencing Factors |

| Stereoselective Radical Cyclization | Intramolecular addition of the alkoxyl radical to a double bond. | Ring size of the transition state (5-exo vs. 6-exo), steric and electronic nature of substituents. |

| β-Fragmentation | Cleavage of a C-C bond beta to the alkoxyl radical. | Stability of the resulting carbon-centered radical, steric strain in the starting radical. |

| Hydrogen Atom Transfer | Intramolecular abstraction of a hydrogen atom by the alkoxyl radical. | C-H bond dissociation energy, transition state ring size (1,5-HAT is favored). |

Role of Thiazolethione Compounds in Electron Transfer Reactions

The direct role of 2(3H)-Thiazolethione, 4-(1-methylethyl)- in electron transfer reactions is not extensively documented in dedicated studies. However, the general chemical behavior of the thiazolethione moiety and related sulfur-containing heterocyclic compounds suggests a potential to participate in such processes. The presence of sulfur atoms and the π-electron system of the thiazole (B1198619) ring are key features that can facilitate electron transfer.

Research on related heterocyclic systems, such as benzoquinone derivatives, has shown that they can engage in reactions involving free radical formation, which are indicative of single electron transfer pathways. For instance, the reaction of benzoquinones with thiols can proceed via mechanisms that involve electron transfer, especially when influenced by activating substituents on the ring nih.gov. While not a direct analogue, this highlights the potential for sulfur-containing reagents to be involved in electron transfer processes with appropriately substituted π-systems.

Furthermore, the thiazole ring itself is a versatile moiety where the electron density can be modulated by substituents, influencing its ability to act as an electron donor or acceptor nih.gov. The thione group (C=S) also possesses redox activity. Theoretical studies on various thiazole derivatives have shown that the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are sensitive to substitution patterns. These frontier orbitals are critical in determining the electron-donating and electron-accepting capabilities of a molecule, which are central to its role in electron transfer reactions.

While direct experimental evidence for 2(3H)-Thiazolethione, 4-(1-methylethyl)- is sparse, the fundamental electronic properties of the thiazolethione core suggest its potential to be involved in electron transfer, likely as an electron donor under certain reaction conditions, owing to the presence of lone pairs on the sulfur and nitrogen atoms.

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of the 2(3H)-Thiazolethione core are significantly influenced by the nature of the substituents attached to the ring. The 4-(1-methylethyl)- group, an isopropyl group, plays a crucial role in modulating the electronic and steric properties of the molecule.

Electronic Effects:

The isopropyl group is an electron-donating group (EDG) through an inductive effect (+I). This donation of electron density to the thiazole ring increases the energy of the HOMO, making the molecule more susceptible to oxidation and potentially a better electron donor in charge-transfer interactions. Computational studies on simpler alkyl-substituted thiazoles, such as methylthiazoles, support this trend. As shown in the table below, the introduction of methyl groups (which are also EDGs) generally leads to a decrease in the HOMO-LUMO energy gap, which can correlate with increased reactivity.

Interactive Data Table: Calculated Energies of Thiazole and Methyl-Substituted Thiazoles

| Compound | Heat of Formation (kcal/mol) | HOMO (eV) | LUMO (eV) | ΔE (eV) |

| Thiazole | 259.667 | -9.468 | 3.348 | 12.816 |

| 2-Methyl thiazole | 287.121 | -9.135 | 3.512 | 12.647 |

| 4-Methyl thiazole | 285.574 | -9.117 | 3.508 | 12.625 |

| 5-Methyl thiazole | 359.742 | -9.174 | 3.462 | 12.636 |

| 2,4-Dimethyl thiazole | 313.079 | -8.821 | 3.668 | 12.489 |

Data adapted from a computational study on thiazole derivatives. This data is for methyl-substituted thiazoles and is used here to illustrate the general effect of alkyl substituents.

Based on these trends, the 4-isopropyl group in 2(3H)-Thiazolethione, 4-(1-methylethyl)- is expected to raise the HOMO energy, potentially more so than a methyl group due to its slightly stronger inductive effect. This increased electron density on the ring can influence the regioselectivity of electrophilic substitution reactions.

Steric Effects:

The isopropyl group is bulkier than a methyl group. This steric hindrance can direct incoming reagents to other positions on the thiazole ring, thereby influencing the selectivity of reactions. For example, in reactions where a reagent might approach the C5 position, the bulk of the adjacent isopropyl group could disfavor this approach, leading to higher selectivity for reaction at other sites. In the context of its use as a chiral auxiliary, as seen with the related (4S)-isopropyl-1,3-thiazolidine-2-thione, the steric bulk of the isopropyl group is instrumental in controlling the stereochemical outcome of reactions such as aldol and Mannich additions by directing the approach of electrophiles nih.gov.

Applications in Organic Synthesis and Catalysis

Thiazolethiones as Precursors for Carbon-Centered and Oxygen-Centered Radicals in Synthesis

The generation of radicals from stable precursors is a fundamental strategy in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity. Thiazolethiones, particularly their N-functionalized derivatives, are effective precursors for generating both oxygen-centered and carbon-centered radicals under mild conditions.

A key example involves N-hydroxythiazolethiones, which serve as photochemical sources of highly reactive hydroxyl radicals. For instance, the irradiation of N-hydroxy-4-(4-chlorophenyl)thiazole-2(3H)-thione at 300 nm leads to the release of hydroxyl radicals. nih.gov These radicals have been successfully trapped and detected using techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.gov The photolysis of this N-hydroxythiazolethione derivative has been shown to induce strand breaks in supercoiled pBR322 DNA, confirming the generation of oxidizing hydroxyl radicals. nih.gov This process suggests that derivatives like 2(3H)-thiazolethione, 4-(1-methylethyl)- could potentially be modified into similar photochemical radical sources. nih.gov

While direct evidence for the 4-(1-methylethyl) variant is not prominent, the generation of carbon-centered radicals from N-acyl thiazolethiones is a well-established principle analogous to the chemistry of Barton esters. In these systems, the N-acyl group, derived from a carboxylic acid, becomes the source of an alkyl or aryl radical upon initiation (typically photochemically or with a radical initiator). The robust nature of the thiazolethione leaving group facilitates the homolytic cleavage and subsequent radical propagation steps.

Utilization in Inter- and Intramolecular Radical Cyclizations for the Synthesis of Diverse Heterocycles and Natural Products

Radicals generated from thiazolethione precursors can be strategically employed in complex bond-forming cascades, particularly in inter- and intramolecular cyclizations. These reactions are invaluable for constructing cyclic and polycyclic systems, which form the core of many natural products and pharmaceutically active molecules.

The hydroxyl radicals generated from the photolysis of N-hydroxythiazolethione derivatives have demonstrated their utility in the oxidative chemistry of biomolecules. nih.gov In the presence of 2'-deoxyguanosine (B1662781) (dG), irradiation of N-hydroxy-4-(4-chlorophenyl)thiazole-2(3H)-thione leads to the photooxidation of dG to form 7,8-dihydro-8-oxo-2'-deoxyguanosine, a significant biomarker of oxidative stress. nih.gov This transformation highlights the potential of using these compounds to initiate specific oxidative radical pathways. nih.gov

Although specific examples detailing the use of 4-(1-methylethyl)-2(3H)-thiazolethione in complex radical cyclizations for natural product synthesis are not extensively documented, the underlying principles are widely applied. The generation of a carbon-centered radical from a corresponding N-acyl derivative would allow it to add to a tethered alkene or alkyne, initiating a cyclization event. The efficiency and selectivity of such cyclizations are cornerstones of modern synthetic strategy, and the thiazolethione scaffold represents a viable platform for developing such transformations.

Development of Thiazolethione-Based Reagents and Catalytic Systems

The functional versatility of the thiazolethione ring has spurred the development of specialized reagents. N-hydroxythiazolethiones, for example, have been proposed as novel and effective photochemical sources for hydroxyl radicals, which can be used in photobiological studies. nih.gov The photoproducts of these reactions are generally ineffective as sensitizers, meaning the observed reactivity is directly attributable to the hydroxyl radicals released from the thiazolethione precursor. nih.gov

Furthermore, the development of catalytic systems that utilize a thiazolethione core is an active area of interest. While many applications use thiazolethiones in stoichiometric amounts, their ability to act as leaving groups or transfer agents suggests potential for catalytic cycles where the thiazolethione moiety is regenerated. Such systems would enhance the atom economy and sustainability of synthetic processes.

Role in Sulfur Transfer Reactions and Sulfide Formation

Thiazolethiones have proven to be exceptional reagents for sulfur transfer, enabling the clean and efficient synthesis of thiols and, by extension, sulfides. nih.govlibretexts.org A notable example is the use of 3-(2-aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an environmentally friendly sulfur transfer agent to convert alkyl halides into alkanethiols. nih.govnih.gov

The process involves two main steps:

Alkylation: The thiazolethione is first alkylated by an alkyl halide (such as an iodoalkane) on the exocyclic sulfur atom to form a stable, isolable thiazolium salt. This intermediate serves as an odorless, protected form of the thiol. nih.govnih.gov

Sulfur Transfer: The thiazolium salt, upon heating or further reaction, undergoes an intramolecular cyclization. This step releases the desired alkanethiol in high purity while forming a stable heteroaromatic salt as a byproduct that can be easily removed by simple extraction. nih.govnih.gov

This method avoids the need for purification via distillation or column chromatography, which is often required in other thiol syntheses. nih.gov The reaction proceeds under mild conditions and does not require an inert atmosphere. nih.gov The effectiveness of this system is demonstrated by the high yields achieved for a variety of long-chain n-alkanethiols and α,ω-alkanedithiols. nih.gov

| Starting Alkyl Halide | Thiol Product | Yield of Thiazolium Salt Intermediate | Overall Yield of Thiol |

|---|---|---|---|

| n-Heptyliodide | n-Heptanethiol | 98% | 96% |

| n-Nonyliodide | n-Nonanethiol | 99% | 96% |

| n-Decyliodide | n-Decanethiol | 99% | 98% |

| n-Dodecyliodide | n-Dodecanethiol | 99% | 98% |

| n-Octadecyliodide | n-Octadecanethiol | 99% | 97% |

| 1,3-Diiodopropane | 1,3-Propanedithiol | 99% | 98% |

| 1,4-Diiodobutane | 1,4-Butanedithiol | 99% | 98% |

| 1,5-Diiodopentane | 1,5-Pentanediol | 98% | 97% |

This methodology underscores the power of the thiazolethione scaffold in mediating clean and high-yielding sulfur transfer reactions, a principle that is applicable to derivatives like 2(3H)-thiazolethione, 4-(1-methylethyl)-.

Exploration of Biological Activities and Mechanisms of Action in Vitro Research

In Vitro Antimicrobial Potential and Investigations into Molecular Targets

Derivatives of thiazole (B1198619) have been a significant area of interest in the search for new antimicrobial agents. While direct studies on 2(3H)-Thiazolethione, 4-(1-methylethyl)- are limited, research on analogous structures provides insight into its potential antimicrobial profile.

The bacterial cell wall is a critical target for many antibiotics. nih.gov The disruption of its synthesis, particularly the cross-linking of peptidoglycan by penicillin-binding proteins (PBPs), leads to bacterial cell death. nih.gov While specific studies on 2(3H)-Thiazolethione, 4-(1-methylethyl)- targeting PBPs are not available, the broader class of thiazole-containing compounds has been investigated for this mechanism. For instance, various thiazole derivatives have been synthesized and evaluated as inhibitors of bacterial enzymes essential for cell wall integrity. The antibacterial mechanism of some heterocyclic compounds involves the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. mersin.edu.tr

The antifungal activity of thiazole derivatives has been documented against various fungal strains. For example, a series of 4-isopropylthiazole (B170079) hydrazide analogs demonstrated moderate to good antifungal activity. nih.gov Similarly, other thiazole-containing compounds have shown efficacy against fungal pathogens like Candida albicans. nih.gov The mechanism of antifungal action for some azole compounds involves the inhibition of cytochrome P450-dependent enzymes, which are vital for fungal cell membrane synthesis. The potential for 2(3H)-Thiazolethione, 4-(1-methylethyl)- to exhibit such properties warrants further investigation.

In Vitro Anti-inflammatory and Antioxidant Activity Assessments and Associated Pathways

Thiazole-containing compounds have been evaluated for their anti-inflammatory and antioxidant properties. Some novel thiazole derivatives have shown potential as anti-inflammatory agents. nih.gov The antioxidant activity of thiazole derivatives is often attributed to their ability to scavenge free radicals and chelate metal ions. The presence of a thione group, which is a sulfur analogue of a ketone, can contribute to the antioxidant potential of a molecule.

In Vitro Studies on Potential Anticancer Activities in Established Cell Lines and Underlying Cellular Mechanisms (e.g., Apoptosis Induction, Cell Cycle Modulation)

The anticancer potential of thiazole derivatives is an active area of research. Studies on related compounds have shown cytotoxic effects against various cancer cell lines. For instance, certain 4-isopropylthiazole derivatives have exhibited appreciable cytotoxicity at specific concentrations. nih.gov The mechanisms underlying these anticancer effects can include the induction of apoptosis (programmed cell death) and modulation of the cell cycle.

In Vitro Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For thiazole derivatives, SAR studies have indicated that the nature and position of substituents on the thiazole ring significantly influence their antimicrobial and other biological activities. For example, in a series of 4-methylthiazole (B1212942) derivatives, the substitution pattern was found to be critical for their antibacterial efficacy. mersin.edu.tr The presence of the 4-isopropyl group in 2(3H)-Thiazolethione, 4-(1-methylethyl)- is a key structural feature that would be a focal point in any SAR study.

Elucidation of Molecular and Cellular Mechanisms of Bioactivity (e.g., Protein Binding, Receptor Interactions, Enzyme Modulation in vitro)

Understanding the molecular and cellular mechanisms of action is fundamental to drug discovery. For thiazole-based compounds, mechanisms such as the inhibition of crucial enzymes like DNA gyrase have been proposed. mersin.edu.tr Molecular docking studies on some 4-methylthiazole derivatives have suggested an allosteric effect on their target enzymes. mersin.edu.tr The thione group in 2(3H)-Thiazolethione, 4-(1-methylethyl)- could potentially interact with biological targets through hydrogen bonding or coordination with metal ions in metalloenzymes.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Eco-Friendly Synthetic Methodologies

Conventional methods for synthesizing thiazole (B1198619) derivatives often rely on hazardous reagents and generate significant chemical waste. nih.gov The future of chemistry for compounds like 4-(1-methylethyl)-2(3H)-thiazolethione lies in the adoption of green chemistry principles. bohrium.com Research should focus on developing synthetic routes that minimize environmental impact by using renewable starting materials, non-toxic catalysts, and milder reaction conditions. nih.gov

Emerging sustainable techniques that could be adapted for the synthesis of this specific thiazolethione include:

Microwave-Assisted Synthesis: This technique can reduce reaction times, improve yields, and often eliminates the need for harsh solvents. bepls.comresearchgate.net

Ultrasonic-Mediated Synthesis: The use of ultrasound can enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating. mdpi.com

Green Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water, ethanol, or deep eutectic solvents is a critical area of exploration. bepls.commdpi.com For instance, a mixture of L-proline and ethylene (B1197577) glycol has been successfully used as an eco-friendly medium for synthesizing related thiazolo[5,4-d]thiazoles. mdpi.com

Biocatalysis: Employing enzymes or whole-cell systems as catalysts offers high selectivity and operates under mild conditions, representing a highly sustainable approach. mdpi.com The use of a recyclable cross-linked chitosan (B1678972) hydrogel as a biocatalyst has shown promise in the synthesis of other thiazole derivatives. mdpi.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Thiazole Derivatives

| Parameter | Conventional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often hazardous and volatile (e.g., benzene, chloroform) | Water, ethanol, ionic liquids, deep eutectic solvents. bepls.commdpi.com |

| Catalysts | Often based on heavy or toxic metals. | Recyclable organocatalysts, biocatalysts (e.g., chitosan-based). mdpi.comnih.gov |

| Energy Source | Conventional heating (reflux). | Microwave irradiation, ultrasound. nih.govbepls.com |

| Reaction Time | Often long (hours to days). bepls.com | Significantly reduced (minutes to hours). mdpi.com |

| By-products | Can be numerous and hazardous. bepls.com | Minimized, often non-toxic. nih.gov |

Exploration of Advanced Materials Science Applications for Thiazolethione Derivatives

The thiazole nucleus is a component of compounds with interesting photophysical and electronic properties, making its derivatives, including 4-(1-methylethyl)-2(3H)-thiazolethione, candidates for materials science applications. researchgate.netresearchgate.net Future research should investigate the potential of this compound and its polymers in areas such as organic electronics and functional coatings.

Key research opportunities include:

Organic Light-Emitting Diodes (OLEDs): Thiazole-containing compounds have been explored for use in OLEDs due to their fluorescence properties. researchgate.net The specific substitution pattern of 4-(1-methylethyl)-2(3H)-thiazolethione could be tuned to achieve desired emission colors and efficiencies.

Nonlinear Optical (NLO) Materials: Heteroaromatic compounds with thiazole cores are known to possess significant molecular hyperpolarizability, a key property for NLO materials used in telecommunications and optical computing. researchgate.net

Corrosion Inhibitors: The sulfur and nitrogen atoms in the thiazolethione ring can coordinate with metal surfaces, suggesting potential application as corrosion inhibitors for various metals and alloys. researchgate.net

Functional Polymers: Incorporation of the 4-(1-methylethyl)-2(3H)-thiazolethione moiety into polymer backbones could create materials with unique thermal, optical, or conductive properties. For example, a polymer incorporating a related thiazolo[5,4-d]thiazole (B1587360) unit has been used as a membrane. mdpi.com

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Thiazolethione Chemistry

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the prediction of molecular properties and reaction outcomes. nih.govyoutube.com Applying these computational tools to 4-(1-methylethyl)-2(3H)-thiazolethione and its derivatives can accelerate discovery and optimization processes.

Future research directions in this area include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be used to build QSAR models that predict the biological activity of novel thiazolethione derivatives based on their chemical structure. nih.gov This allows for the in silico screening of large virtual libraries to identify promising candidates for synthesis and testing.

Reaction Prediction and Optimization: AI models can predict the outcomes of chemical reactions, including yields and potential side products, under various conditions. nih.gov This can guide the development of more efficient and sustainable synthetic routes for 4-(1-methylethyl)-2(3H)-thiazolethione.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. youtube.com By training these models on known biologically active thiazoles, it may be possible to generate novel derivatives of 4-(1-methylethyl)-2(3H)-thiazolethione with enhanced potency or novel mechanisms of action.

Solvent and Catalyst Screening: Machine learning can rapidly predict the effects of different solvents or catalysts on reaction rates and selectivity, facilitating high-throughput screening to identify optimal reaction conditions. rsc.org

Table 2: Applications of AI/ML in Thiazolethione Chemistry

| AI/ML Application | Objective | Potential Impact on Thiazolethione Research |

|---|---|---|

| Predictive Modeling (QSAR/QSPR) | Forecast biological activity or physical properties from molecular structure. nih.gov | Accelerated identification of derivatives with desired therapeutic or material properties. |

| Retrosynthetic Analysis | Identify potential synthetic pathways for a target molecule. youtube.com | Design of novel and efficient synthetic routes to complex thiazolethione analogues. |

| Reaction Condition Optimization | Predict the optimal catalyst, solvent, and temperature for a reaction. nih.gov | Improved yields and sustainability of synthesis for 4-(1-methylethyl)-2(3H)-thiazolethione. |

| Generative Models | Design novel molecular structures with specific property profiles. youtube.com | Discovery of next-generation thiazolethione-based drugs or materials. |

Discovery of Novel Biological Activities and Untapped Mechanistic Pathways (in vitro)

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.govmdpi.com While the specific activities of 4-(1-methylethyl)-2(3H)-thiazolethione are not extensively documented, its structure suggests several promising avenues for in vitro investigation.

Future research should focus on screening this compound and its derivatives against a variety of biological targets to uncover new therapeutic potential.

Antimicrobial Activity: Given that many thiazole derivatives exhibit antibacterial and antifungal properties, this compound should be tested against a broad panel of pathogenic microbes. mdpi.comnih.gov

Anticancer Activity: The thiazole moiety is present in several anticancer agents. nih.gov In vitro screening against various cancer cell lines (e.g., breast, colon, lung) could reveal cytotoxic or antiproliferative effects. nih.govnih.govmdpi.com

Enzyme Inhibition: The structure is suitable for targeting various enzyme families. For example, related structures have been investigated as inhibitors of PI3K/mTOR and DNA gyrase. nih.govnih.gov Investigating its effect on kinases, proteases, or metabolic enzymes could uncover novel mechanisms of action.

Mechanistic Studies: For any identified biological activity, subsequent research should aim to elucidate the molecular mechanism. This could involve investigating its impact on cellular signaling pathways, membrane integrity, or DNA synthesis. mdpi.comnih.gov

Design and Synthesis of Next-Generation Thiazolethione-Based Chemical Probes and Tools for Biological Systems

Chemical probes are essential tools for studying biological processes in their native environment. The potential reactivity and spectroscopic properties of the thiazolethione core make 4-(1-methylethyl)-2(3H)-thiazolethione an attractive starting point for developing such probes.

Emerging opportunities in this domain include:

Fluorescent Probes: By conjugating the thiazolethione scaffold with fluorophores, it is possible to create probes for detecting specific analytes or imaging cellular events. Benzothiazole-based probes have been successfully developed for detecting species like hydrogen peroxide and peroxynitrite in living cells. nih.govnih.govmdpi.com

Affinity-Based Probes: The thiazolethione ring can be functionalized with reactive groups to create probes that covalently bind to target proteins, enabling target identification and validation studies.

Photo-crosslinking Probes: Introduction of a photo-activatable moiety would allow for light-induced covalent labeling of interacting biomolecules within a cellular context, helping to map protein-protein or drug-protein interactions.

Aggregation-Induced Emission (AIE) Probes: Developing derivatives that exhibit AIE would be particularly valuable for bio-imaging, as these probes are typically non-emissive in solution but become highly fluorescent upon aggregation or binding to a target, leading to high signal-to-noise ratios. nih.govmdpi.com

Q & A

Q. What are the recommended synthetic routes for 2(3H)-Thiazolethione, 4-(1-methylethyl)-, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of thiazolethione derivatives typically involves nucleophilic substitution or cyclization reactions. For example, thiazolethiones can be synthesized by reacting thioamides with α-haloketones under basic conditions. The isopropyl substituent at position 4 may be introduced via alkylation using 2-bromopropane or through a pre-functionalized precursor. Optimization includes controlling temperature (60–80°C), solvent choice (e.g., ethanol or DMF), and reaction time (6–12 hours). Evidence from similar compounds suggests that substituents on the thiazole ring influence reactivity; thus, protecting groups may be required for regioselectivity .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups like C=S (thione, ~1200 cm⁻¹) and C-N (thiazole ring, ~1500 cm⁻¹) .

- NMR : ¹H NMR can resolve the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH) and thiazole protons (δ 7.0–8.0 ppm). ¹³C NMR confirms the thione carbon (δ ~170 ppm) .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding interactions, as demonstrated in analogous thiazolethione-metal complexes .

Q. What are the primary research applications of this compound in academic settings?

- Methodological Answer :

- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Co, Zn) due to its thione sulfur and adjacent heteroatoms. The isopropyl group may sterically modulate metal-binding affinity .

- Radical Reactions : The thione group can participate in Barton-type decarboxylation reactions to generate carbon radicals for organic synthesis .

Advanced Research Questions

Q. How does the isopropyl substituent at position 4 influence the compound’s chelating behavior compared to other thiazolethiones?

- Methodological Answer : The bulky isopropyl group sterically hinders metal coordination, potentially reducing binding constants compared to less-substituted analogs (e.g., 3-hydroxy-4-methyl-2(3H)-thiazolethione). However, it may enhance selectivity for larger metal ions. Comparative studies using UV-Vis titration and X-ray crystallography of metal complexes (e.g., Co(II), Ni(II)) can quantify these effects. Thermal stability of hydrated complexes may also differ due to steric effects .

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic structure and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths, angles, and frontier molecular orbitals (HOMO/LUMO). Compare with experimental XRD data to validate accuracy .

- NMR Prediction : GIAO (Gauge-Including Atomic Orbital) methods can simulate ¹H/¹³C NMR shifts, aiding in spectral assignment .

- Reactivity Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reaction planning .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Error Analysis : Apply statistical methods (e.g., chi-squared tests) to assess discrepancies between experimental and computational spectra .

- Multi-Technique Validation : Cross-validate NMR, IR, and mass spectrometry data. For example, unexpected splitting in ¹H NMR may arise from dynamic effects (e.g., tautomerism), requiring variable-temperature NMR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.